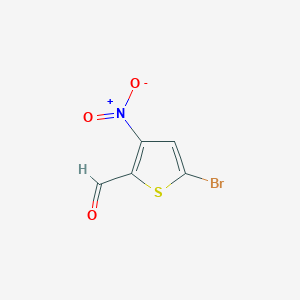
5-Bromo-3-nitro-thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-nitro-thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C5H2BrNO3S and its molecular weight is 236.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-3-nitro-thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a nitro group, and an aldehyde functional group attached to a thiophene ring. Its chemical structure can be represented as follows:
This unique arrangement contributes to its reactivity and biological activity.
The biological activity of nitro-containing compounds, such as this compound, is often attributed to their ability to undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. The proposed mechanism involves:
- Reduction of Nitro Group : The nitro group is reduced to form nitroso or hydroxylamine derivatives.
- Covalent Binding : These intermediates can bind covalently to DNA, leading to strand breaks and ultimately cell death.
- Antimicrobial Activity : The compound has shown potential against various pathogens by disrupting their cellular processes through similar mechanisms observed in established antibiotics like metronidazole .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that further exploration into its mechanism of action could reveal pathways for targeted cancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several nitrothiophenes, including this compound, against multi-drug resistant strains of Mycobacterium tuberculosis. The compound demonstrated a promising MIC value of 0.78 µM, indicating strong potential as an antitubercular agent .
- Anticancer Mechanisms : Another investigation focused on the effects of the compound on apoptosis in cancer cells. Results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptotic pathways in MCF-7 cells .
Propiedades
IUPAC Name |
5-bromo-3-nitrothiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-5-1-3(7(9)10)4(2-8)11-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMGDUAANSGEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














